(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
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Overview
Description
(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[25]octan-6-yl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
Uniqueness
(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and specific spatial orientation, which can enhance its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2NO/c15-11-4-2-1-3-10(11)12(19)18-7-5-13(6-8-18)9-14(13,16)17/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPYFHBGGYVKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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